4-benzyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-benzyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H18N6O2S3 and its molecular weight is 482.6. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research on thiadiazole and benzamide derivatives showcases their significant potential in anticancer applications. Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has demonstrated promising in vitro anticancer activity against various human cancer cell lines, such as melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). Compounds from this study exhibited comparable GI50 values to the standard drug Adriamycin, highlighting their potential as effective anticancer agents. The molecular docking and ADMET studies further support their viability as oral cancer treatments due to favorable drug-like properties (Tiwari et al., 2017).
Antifungal Applications
Benzamide derivatives with a thiadiazole moiety have also been investigated for their antifungal properties. The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives demonstrated potential antifungal activities, highlighting the versatility of thiadiazole-benzamide compounds in developing antifungal agents (Narayana et al., 2004).
Nematocidal Activity
A novel approach in the field of agricultural chemistry involves the synthesis of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which exhibited good nematocidal activity against Bursaphelenchus xylophilus. This research presents a promising lead for the development of new nematicides, offering an alternative to current commercial products with improved efficacy and safety profiles (Liu et al., 2022).
Material Science and Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting properties, offering significant potential in material science, particularly in protecting carbon steel in acidic environments. These derivatives show high efficiency and stability as corrosion inhibitors, demonstrating the importance of benzothiazole and thiadiazole compounds in industrial applications (Hu et al., 2016).
Properties
IUPAC Name |
4-benzyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S3/c1-13-24-25-19(31-13)22-17(28)12-30-21-27-26-20(32-21)23-18(29)16-9-7-15(8-10-16)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,22,25,28)(H,23,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBSOGIANZOGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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